molecular formula C5H8O2 B131503 Tiglic acid CAS No. 80-59-1

Tiglic acid

Cat. No. B131503
CAS RN: 80-59-1
M. Wt: 100.12 g/mol
InChI Key: UIERETOOQGIECD-ONEGZZNKSA-N
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Description

Tiglic acid, also known as αβ-dimethylacrylic acid, is a naturally occurring unsaturated carboxylic acid with a distinctive odor. It is found in the defensive secretions of some beetles and in various plants. Tiglic acid and its derivatives have been the subject of various studies due to their biological significance and potential applications in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of tiglic acid derivatives has been explored through various chemical reactions. For instance, the ene reaction with nitrosoarene, triazolinedione, and singlet oxygen has been used to produce enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives using tiglic amides of a bornane-derived sultam as a chiral auxiliary . Additionally, the biosynthesis of tiglic acid in carabid beetles has been traced back to isoleucine, demonstrating a pathway from an amino acid to a complex defensive compound . Furthermore, the condensation of tiglic acid dianion with arynes has been employed to synthesize (E)-4-aryl-2-methyl-3-butenoic acids, showcasing the versatility of tiglic acid in organic synthesis .

Molecular Structure Analysis

The molecular structure of tiglic acid has been determined through X-ray crystallography, which has provided direct evidence for its geometrical configuration . This structural information is crucial for understanding the reactivity and stereochemistry of tiglic acid in various chemical reactions.

Chemical Reactions Analysis

Tiglic acid participates in a range of chemical reactions, often mediated by chiral auxiliaries or catalysts to achieve high diastereoselectivity. For example, diastereoselective epoxidations and ene reactions have been performed on tiglic acid derivatives, leading to the formation of optically active β-amino acid derivatives . The presence of the β-methyl group in tiglic acid influences the outcome of these reactions, as it can introduce steric hindrances that affect the reaction pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of tiglic acid and its derivatives are influenced by their molecular structure. For instance, the β-methyl group in tiglic acid can prevent free-radical polymerization, which has led researchers to modify tiglic acid into methacrylate monomers for successful polymerization . The study of tiglic acid adsorption on TiO2 nanoparticles has also revealed insights into surface coverage, speciation, and the impact on nanoparticle interactions, which are important for applications in nanotechnology .

Scientific Research Applications

Biosynthesis in Beetles

Tiglic acid plays a role in the biosynthesis of defensive fluids in carabid beetles. Research has shown that tiglic and ethacrylic acids are biosynthesized from isoleucine via 2-methylbutyric acid in the carabid beetle Pterostichus californicus (Attygalle et al., 2007).

Chemical Synthesis and Polymerization

Tiglic acid is used in chemical synthesis, such as the conversion of 4-hydroxy tiglic acid to water-soluble trioxanes (Griesbeck et al., 2013). Tiglic acid esters, known for their pleasant odor, have been incorporated into well-defined polymers via group transfer polymerization (Kassi & Patrickios, 2010).

Pharmaceutical Research

Tiglic acid-containing cyclodepsipeptides, isolated from the marine cyanobacterium Lyngbya confervoides, have shown moderate inhibitory effects on mammalian elastase activity, indicating potential pharmaceutical applications (Matthew et al., 2009).

Catalysis and Solvent Effects

The enantioselective hydrogenation of tiglic acid, using cinchonidine doped catalysts, shows the impact of solvent polarity on the reaction's outcome (Bisignani et al., 2005). Tiglic acid's photoisomerization in supramolecular frameworks demonstrates interesting applications in photochemistry (Zheng et al., 2007).

Environmental and Green Chemistry

Tiglic acid's role in the hydrogenation reactions using neoteric solvents like supercritical CO2 and ionic liquids highlights its application in green chemistry (Jessop et al., 2003).

Safety And Hazards

Tiglic acid is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is a skin and eye irritant . The inhalation of the substance causes respiratory tract irritation . It is listed on the Toxic Substances Control Act (TSCA) .

properties

IUPAC Name

(E)-2-methylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIERETOOQGIECD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883257
Record name 2-Butenoic acid, 2-methyl-, (2E)-
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystalline solid; sweet, warm, spicy aroma
Record name Tiglic acid
Source Human Metabolome Database (HMDB)
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Record name trans-2-Methyl-2-butenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

198.5 °C at 760 mm Hg, 95.0-96 °C at 11.5 mm Hg, 95.00 to 96.00 °C. @ 12.00 mm Hg
Record name TIGLIC ACID
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Record name Tiglic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Sparingly soluble in cold water; freely soluble in hot water. Soluble in alcohol, ether., 1 mg/mL, Slightly soluble in water; insoluble in oils, soluble (in ethanol)
Record name TIGLIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tiglic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Record name trans-2-Methyl-2-butenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1214/
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.972, Density: 0.9641 g/cu cm at 76 °C
Record name TIGLIC ACID
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.33X10-1 mm Hg at 25 °C
Record name TIGLIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

2,3-Dimethylacrylic acid, (E)-

Color/Form

Triclinic plates, rods from water, Thick, syrupy liquid or colorless crystals, Tablets

CAS RN

80-59-1, 13201-46-2
Record name Tiglic acid
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Record name Tiglic acid
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Record name alpha-methylcrotonic acid
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Record name TIGLIC ACID
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Record name TIGLIC ACID
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Record name 2-Butenoic acid, 2-methyl-, (2E)-
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Record name 2,3-DIMETHYLACRYLIC ACID, (E)-
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Record name TIGLIC ACID
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Record name Tiglic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

62.5-64 °C, Crystals; melting point: 75-76 °C. /Amide/, 61 - 65 °C
Record name TIGLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7614
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tiglic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,630
Citations
HQ Wang, SG Ma, MB Lin, Q Hou, M Ma… - Journal of Natural …, 2020 - ACS Publications
Two new hydroxylated ethacrylic acid derivatives (compounds 1 and 2) and 11 new hydroxylated tiglic acid derivatives (compounds 3–13), together with one known compound (…
Number of citations: 3 pubs.acs.org
PR Johnson, JD White - The Journal of Organic Chemistry, 1984 - ACS Publications
… The third vinylic proton in these structures was a multiplet in the crotonic acid series and a doublet of doublets in the tiglic acid series. In each case, this proton occurredat ~ 6.2. The …
Number of citations: 50 pubs.acs.org
A Pastor, W Adam, T Wirth, G Tóth - 2005 - Wiley Online Library
… 1 O 2 ene reactions of the tiglic acid functionality, with the … oxidation of the tiglic acid functionality through the use of 2,2-… involve the epoxidation of chiral tiglic acid derivatives by …
RE Buckles, GV MOCK - The Journal of Organic Chemistry, 1950 - ACS Publications
… preparations of tiglic acid where unchanged ketone was present in the cyanohydrin large amounts of oily mixture were isolated along with lowered yields of tiglic acid. Tiglic acid and a …
Number of citations: 79 pubs.acs.org
RE Buckles, GV Mock, L Locatell Jr - Chemical Reviews, 1955 - ACS Publications
… isomerization of tiglic acid to angelic acid showed little tendency to take place. … tiglic acid could be isolated from this source (85, 152, 153). The first reported isolation (151) of tiglic acid …
Number of citations: 41 pubs.acs.org
SL Zheng, M Messerschmidt… - … Section B: Structural …, 2007 - scripts.iucr.org
… -crystal E → Z photoisomerization of tiglic acid (2,3-dimethylacrylic acid) occurs in the supramolecular crystals CECR–HTA·2MeOH·1.5H2O (1) (where HTA = tiglic acid, CECR = C-…
Number of citations: 33 scripts.iucr.org
S Matthew, VJ Paul, H Luesch - Planta medica, 2009 - thieme-connect.com
… , 1.80) indicated an E configuration and thus the trivial name tiglic acid (Tig) for this unit. The … sequence of the amino acid units and tiglic acid moiety. The cyclic depsipeptide core was …
Number of citations: 39 www.thieme-connect.com
X Dong, C Erkey - Journal of Molecular Catalysis A: Chemical, 2004 - Elsevier
… Among those, the enantioselective hydrogenation of unsaturated acids such as tiglic acid (… , as well as our results on the hydrogenation of tiglic acid in methanol and in dense CO 2 …
Number of citations: 32 www.sciencedirect.com
AB Attygalle, X Wu, KW Will - Journal of chemical ecology, 2007 - Springer
… Moreover, we observed that the injection of l-isoleucine induces an increased production of tiglic acid in P. californicus. A strong primary kinetic isotope effect was found to operate in the …
Number of citations: 24 link.springer.com
M Świątkowski, S Lanka, A Czylkowska, K Gas… - Materials, 2021 - mdpi.com
… The first coordination compound of copper and tiglic acid named tetrakis(μ-tiglato)bis(tiglic acid)dicopper(II) was synthesized and crystallized from water solution. Its structure was …
Number of citations: 9 www.mdpi.com

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